molecular formula C11H13Cl B1426258 2-Chloro-3-(2-ethylphenyl)-1-propene CAS No. 1263365-75-8

2-Chloro-3-(2-ethylphenyl)-1-propene

Cat. No. B1426258
M. Wt: 180.67 g/mol
InChI Key: NPWODWGAPOCPOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include identifying the types of reactions the compound undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Synthesis of Novel Copolymers : 2-Chloro-3-(2-ethylphenyl)-1-propene has been used in the preparation of various novel copolymers. For instance, Kharas et al. (2017) synthesized trisubstituted ethylenes, including derivatives of 2-Chloro-3-(2-ethylphenyl)-1-propene, which were copolymerized with styrene. The study analyzed the composition, structure, and thermal properties of these copolymers (Kharas et al., 2017).

  • Polymerization Studies : The chemical is involved in various polymerization studies. For example, Collins et al. (1992) discussed the polymerization of propylene using chiral ansa-metallocene catalysts. This study provided insights into the polymerization mechanisms and the properties of the resulting polypropylene (Collins et al., 1992).

  • Catalysis Research : Research has also been conducted on the use of 2-Chloro-3-(2-ethylphenyl)-1-propene in catalysis. For instance, Eberhardt and Griffin (1970) explored the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex in a solution, demonstrating the potential of these complexes in selective catalytic reactions (Eberhardt & Griffin, 1970).

  • Molecular Structure Analysis : Shen (1979) conducted an electron diffraction study of the molecular structure of 3-chloro-2-chloromethyl-1-propene in the gas phase. This research contributes to the understanding of the molecular geometry and electronic structure of similar compounds (Shen, 1979).

  • Copolymerization and Material Properties : Another study by Kharas et al. (2014) focused on the copolymerization of styrene with halogen ring-trisubstituted methyl 2-cyano-3-phenyl-2-propenoates, including derivatives of 2-Chloro-3-(2-ethylphenyl)-1-propene. The research looked into the relative reactivity of these monomers and the thermal properties of the resulting copolymers (Kharas et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards. It would include determining the compound’s LD50 (the lethal dose that kills 50% of the test population), as well as any potential risks it poses to human health or the environment .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWODWGAPOCPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255434
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-ethylphenyl)-1-propene

CAS RN

1263365-75-8
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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